(R)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl
CAS No.:
Cat. No.: VC17486010
Molecular Formula: C7H7BrClF3N2
Molecular Weight: 291.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7BrClF3N2 |
|---|---|
| Molecular Weight | 291.49 g/mol |
| IUPAC Name | (1R)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H6BrF3N2.ClH/c8-5-1-4(2-13-3-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1 |
| Standard InChI Key | GTJUPMUSVXAWDV-FYZOBXCZSA-N |
| Isomeric SMILES | C1=C(C=NC=C1Br)[C@H](C(F)(F)F)N.Cl |
| Canonical SMILES | C1=C(C=NC=C1Br)C(C(F)(F)F)N.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure combines a 5-bromopyridin-3-yl group with a trifluoroethylamine scaffold, stabilized as a hydrochloride salt. The bromine atom at the pyridine ring’s 5-position introduces steric and electronic effects, while the trifluoromethyl group adjacent to the amine enhances electrophilicity. The (R)-configuration at the chiral center dictates its stereoselective interactions, a feature critical for its biological activity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇BrClF₃N₂ |
| Molecular Weight | 291.49 g/mol |
| IUPAC Name | (1R)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride |
| CAS Number | Not publicly disclosed |
| SMILES | C1=C(C=NC=C1Br)C@HN.Cl |
The isomeric SMILES notation confirms the (R)-configuration, with the chiral center denoted by the @ symbol. The hydrochloride salt’s presence is evident in the canonical SMILES string, which includes the chloride ion as a counterion.
Spectroscopic and Computational Data
Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, driven by the electron-withdrawing bromine and trifluoromethyl groups. Nuclear magnetic resonance (NMR) spectra reveal distinct shifts for the pyridine protons (δ 8.7–9.1 ppm) and the amine group (δ 3.2 ppm). The infrared (IR) spectrum shows a strong absorption band at 1680 cm⁻¹, corresponding to C-F stretching vibrations.
Synthesis and Optimization
Synthetic Pathways
The synthesis begins with the bromination of 3-aminopyridine using bromine in acetic acid, yielding 5-bromo-3-aminopyridine with >85% efficiency. Subsequent reaction with trifluoroacetaldehyde under reductive amination conditions introduces the trifluoroethylamine group. Chiral resolution via diastereomeric salt formation with L-tartaric acid isolates the (R)-enantiomer, which is then treated with hydrochloric acid to form the hydrochloride salt.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | Br₂, CH₃COOH, 80°C, 12h | 87 |
| Reductive Amination | CF₃CHO, NaBH₄, MeOH, 0°C–25°C | 72 |
| Chiral Resolution | L-Tartaric acid, EtOH | 65 |
| Salt Formation | HCl (g), Et₂O | 95 |
Purification and Characterization
Column chromatography (silica gel, hexane/ethyl acetate 4:1) achieves >99% purity, as verified by high-performance liquid chromatography (HPLC). X-ray crystallography confirms the absolute (R)-configuration, with a Flack parameter of 0.02(3). Thermal gravimetric analysis (TGA) indicates decomposition above 210°C, underscoring the compound’s stability under standard laboratory conditions.
Chemical Reactivity and Applications
Electrophilic and Nucleophilic Behavior
Comparative Analysis with Structural Analogs
Enantiomeric Pair: (R) vs. (S) Configuration
The (S)-enantiomer shows reduced MAO-B inhibition (IC₅₀ = 210 nM), highlighting the importance of stereochemistry. In contrast, both enantiomers exhibit similar 5-HT₂C activity, suggesting a non-chiral binding mode at this receptor.
Table 3: Enantiomer Comparison
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| MAO-B IC₅₀ | 12 nM | 210 nM |
| 5-HT₂C EC₅₀ | 8 nM | 9 nM |
| Aqueous Solubility | 45 mg/mL | 43 mg/mL |
Halogen-Substituted Derivatives
Replacing bromine with chlorine reduces MAO-B inhibition (IC₅₀ = 85 nM) but improves metabolic stability in hepatic microsomes (t₁/₂ = 120 min vs. 90 min for Br). Iodine substitution enhances 5-HT₂C potency (EC₅₀ = 3 nM) at the expense of increased molecular weight and reduced solubility.
Industrial and Academic Research Trends
Patent Landscape
Since 2023, six patents have claimed derivatives of this compound for neurodegenerative disease treatment, emphasizing its scaffold’s versatility. A notable application includes a prodrug formulation with increased blood-brain barrier permeability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume